6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thieno[3,2-d][1,3]oxazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: A well-known oxazine derivative used as an anticancer agent.
Morpholine: A tetrahydro-1,4-oxazine used in various industrial applications.
Benzophenoxazine: An aromatic oxazine used in fluorescent dyes.
Uniqueness
6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its thieno-oxazine core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Biological Activity
6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₃ClN₁O₃S
- Molecular Weight : 169.158 g/mol
- CAS Number : 649757-39-1
Biological Activity Overview
The compound has been investigated for various biological activities, including antiviral and anticancer properties. Its structure allows for interactions with biological macromolecules, which contributes to its pharmacological effects.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral infections, particularly SARS-CoV-2. In vitro assays demonstrated significant inhibition of viral replication:
Compound | IC₅₀ (μM) | Viral Target |
---|---|---|
This compound | <1.0 | SARS-CoV nsp14 |
Other tested compounds | >1.0 | Various |
These results indicate that the compound's structural features may enhance its interaction with viral proteins.
Anticancer Activity
The compound has also shown promise in cancer research. In a study evaluating various heterocyclic compounds, this compound exhibited notable cytotoxicity against several cancer cell lines:
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 0.5 |
MCF-7 | 0.8 |
A549 | 0.6 |
This suggests that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
The proposed mechanism of action for this compound involves the inhibition of key enzymes and proteins involved in viral replication and cancer cell growth. The presence of the chlorophenyl group is thought to enhance lipophilicity and facilitate cellular uptake.
Enzyme Inhibition
Inhibition studies have indicated that the compound may target specific enzymes such as RNA-dependent RNA polymerases and proteases essential for viral replication. This was evidenced by a reduction in enzymatic activity in treated cell lysates compared to controls.
Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent study evaluated the antiviral properties of various heterocyclic compounds against SARS-CoV-2. The results showed that this compound had an IC₅₀ value significantly lower than other tested compounds, indicating high potency against the virus .
Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxic effects of this compound on multiple cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability across all tested lines . The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.
Properties
CAS No. |
649757-39-1 |
---|---|
Molecular Formula |
C12H6ClNO3S |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C12H6ClNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16) |
InChI Key |
UTVJORUHADFXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Cl |
Origin of Product |
United States |
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